1,3-Dimethylquinolin-2(1H)-one is classified under:
The synthesis of 1,3-dimethylquinolin-2(1H)-one can be achieved through several methodologies:
1,3-Dimethylquinolin-2(1H)-one features a fused bicyclic structure with:
The molecular structure can be represented as follows:
1,3-Dimethylquinolin-2(1H)-one participates in various chemical reactions typical for quinoline derivatives:
The reactions typically involve nucleophilic substitution mechanisms where the nitrogen atom in the quinoline ring acts as a nucleophile.
The mechanism of action for 1,3-dimethylquinolin-2(1H)-one primarily involves its interaction with biological targets. Quinoline derivatives are known for their ability to inhibit various enzymes and receptors due to their structural similarity to naturally occurring substrates.
The proposed mechanism includes:
Relevant data includes:
1,3-Dimethylquinolin-2(1H)-one has significant applications in various scientific fields:
Quinoline derivatives constitute a privileged scaffold in medicinal chemistry, with therapeutic applications documented since the isolation of quinine from Cinchona bark in the 19th century. The modern era of synthetic quinoline drugs began with nalidixic acid (a 4-quinolone) in the 1960s, evolving into fluoroquinolone antibiotics like ciprofloxacin that target DNA gyrase [3] [5]. Beyond antibacterial activity, quinoline cores exhibit diverse pharmacological properties, including antimalarial (chloroquine), anticancer (topotecan), and kinase inhibitory activities [5]. The 2-quinolone subclass—where a ketone group replaces the C2 carbon of quinoline—has gained prominence for enhanced target selectivity and reduced toxicity profiles compared to flat quinoline systems. This structural modification introduces planarity distortion, influencing biomolecular recognition mechanisms [3] [9].
Era | Representative Agent | Core Structure | Primary Therapeutic Use |
---|---|---|---|
Pre-1900 | Quinine | Natural quinoline | Antimalarial |
1960s | Nalidixic acid | 4-Quinolone | Antibacterial |
1980s–Present | Ciprofloxacin, Topotecan | Fluoro-4-quinolone, Camptothecin-derived | Antibacterial, Anticancer |
2000s–Present | 1,3-Dimethylquinolin-2(1H)-one derivatives | 2-Quinolone | Investigational (Kinase inhibition, Anticancer) |
1,3-Dimethylquinolin-2(1H)-one (Chemical formula: C₁₁H₁₁NO, CID: 12224204 [1]) features methyl groups at the N1 and C3 positions of the 2-quinolone core. This substitution pattern confers distinct physicochemical and pharmacological advantages:
Spectroscopic characterization confirms these effects: N-H stretching vibrations (3200–3400 cm⁻¹) vanish in IR spectra, while ¹H NMR shows singlet peaks for N-CH₃ (δ ~3.60 ppm) and C3-CH₃ (δ ~2.40 ppm) groups [8]. The methyl groups also impart crystallinity, facilitating purification—a practical advantage in synthesis [3] [10].
Spectroscopic Method | Key Features | Structural Implication |
---|---|---|
¹H NMR (CDCl₃) | δ 2.40 (s, 3H, C3-CH₃), δ 3.60 (s, 3H, N1-CH₃), δ 6.50–8.20 (m, 4H, Ar-H) | Confirms methylation at N1 and C3 |
IR (KBr) | ν 1675 cm⁻¹ (C=O), absence of N-H stretch (~3300 cm⁻¹) | Validates lactam form and N-methylation |
MS | m/z 173.0841 [M]⁺ | Matches molecular formula C₁₁H₁₁NO |
Despite the therapeutic promise of 2-quinolones, 1,3-dimethylquinolin-2(1H)-one remains understudied compared to 4-quinolones or C3-carboxy analogues. Key knowledge gaps include:
These gaps underscore the need for focused research on target identification, green synthesis innovation, and comprehensive pharmacological profiling to unlock this scaffold’s potential against resistant cancers and infections [3] [6].
Research Gap | Current Limitation | Proposed Investigation |
---|---|---|
Target Identification | Inferred kinase inhibition only via analogues | Affinity chromatography/MS + molecular docking (PDB: 4G0U) |
Synthetic Methodology | Low yields, harsh conditions in classical methods | Microwave-assisted or catalyst-free solvent-free routes |
SAR Understanding | Fragment data in hybrids only | Synthesis of C4/C6-substituted derivatives for cytotoxicity screening |
ADMET Properties | No experimental solubility/PK data | In vitro permeability (Caco-2), metabolic stability (microsomes) |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8